molecular formula C16H16N2S B315313 N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine

N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B315313
M. Wt: 268.4 g/mol
InChI Key: OHXVHWOOYRVXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine.

    Benzothiazole: The parent compound of the benzothiazole family.

    4-Ethylbenzylamine: A related compound with a similar benzylamine structure.

Uniqueness

This compound is unique due to the combination of the benzothiazole ring and the 4-ethylbenzyl group, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H16N2S/c1-2-12-7-9-13(10-8-12)11-17-16-18-14-5-3-4-6-15(14)19-16/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

OHXVHWOOYRVXMA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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